molecular formula C29H52N10O9 B12552439 Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine CAS No. 188641-46-5

Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine

Cat. No.: B12552439
CAS No.: 188641-46-5
M. Wt: 684.8 g/mol
InChI Key: DLQBYMAVHSAEGY-LUVDPRQJSA-N
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Description

Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine is a synthetic peptide composed of several amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides may be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like carbodiimides.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry

Peptides like Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine are used as model compounds in studies of peptide synthesis, structure, and function.

Biology

In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.

Industry

In the industrial sector, peptides are used in the development of new materials, biosensors, and diagnostic tools.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine would depend on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets such as receptors, enzymes, or other proteins, thereby modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucyl-L-valyl-L-prolyl-L-ornithylglycyl-L-serine: Similar structure but without the diaminomethylidene modification.

    Glycyl-L-leucyl-L-valyl-L-prolyl-L-lysylglycyl-L-serine: Similar structure with lysine instead of ornithine.

Uniqueness

The unique feature of Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine is the presence of the diaminomethylidene group, which may confer specific biological properties or reactivity not found in other similar peptides.

Properties

CAS No.

188641-46-5

Molecular Formula

C29H52N10O9

Molecular Weight

684.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H52N10O9/c1-15(2)11-18(35-21(41)12-30)25(44)38-23(16(3)4)27(46)39-10-6-8-20(39)26(45)37-17(7-5-9-33-29(31)32)24(43)34-13-22(42)36-19(14-40)28(47)48/h15-20,23,40H,5-14,30H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,37,45)(H,38,44)(H,47,48)(H4,31,32,33)/t17-,18-,19-,20-,23-/m0/s1

InChI Key

DLQBYMAVHSAEGY-LUVDPRQJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

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